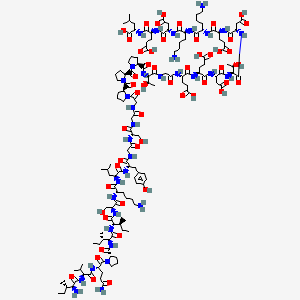![molecular formula C5H10N2S B561520 (R)-Hexahydroimidazo[1,5-c]thiazole CAS No. 109628-07-1](/img/structure/B561520.png)
(R)-Hexahydroimidazo[1,5-c]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Hexahydroimidazo[1,5-c]thiazole is a heterocyclic compound that features a fused ring system containing both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexahydroimidazo[1,5-c]thiazole typically involves the cyclocondensation of L-cysteine with appropriate carbonyl compounds. One common method is the reaction of L-cysteine with α-haloketones under basic conditions, leading to the formation of the desired hexahydroimidazo[1,5-c]thiazole ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-Hexahydroimidazo[1,5-c]thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
®-Hexahydroimidazo[1,5-c]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical and biological properties .
Applications De Recherche Scientifique
®-Hexahydroimidazo[1,5-c]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development, particularly in the design of antimicrobial, antifungal, and anticancer agents.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of ®-Hexahydroimidazo[1,5-c]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The presence of both nitrogen and sulfur atoms in its structure allows for versatile interactions with biological molecules, contributing to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-c]thiazole: A closely related compound with similar structural features but lacking the hexahydro modification.
Thiazole: A simpler heterocyclic compound that serves as a building block for more complex structures.
Imidazole: Another fundamental heterocycle that shares the imidazole ring with ®-Hexahydroimidazo[1,5-c]thiazole.
Uniqueness
®-Hexahydroimidazo[1,5-c]thiazole is unique due to its fused ring system and the presence of both nitrogen and sulfur atoms, which confer distinct chemical and biological properties. Its hexahydro modification enhances its stability and reactivity compared to its non-hydrogenated counterparts .
Propriétés
IUPAC Name |
(7aR)-1,3,5,6,7,7a-hexahydroimidazo[1,5-c][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-5-2-8-4-7(5)3-6-1/h5-6H,1-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHFITGTMUHVNW-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCN2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CSCN2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 2-(1,3-butadienyl)-, methyl ester, [1alpha,2alpha(E)]-](/img/new.no-structure.jpg)




![2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B561447.png)




